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Introduction

AT7519 is a potent, small-molecule multi-cyclin-dependent kinase (CDK) inhibitor with
significant anti-proliferative activity in various cancer cell lines and in vivo tumor models.[1][2] It
exerts its effects by targeting several key regulators of the cell cycle and transcription, including
CDK1, CDK2, CDK4, CDK5, CDK®6, and CDK?9.[3][4] Inhibition of these kinases leads to cell
cycle arrest, apoptosis, and suppression of tumor growth.[1][2] This document provides
detailed application notes and protocols for the formulation and intraperitoneal (IP)
administration of AT7519 for preclinical research.

Chemical Properties and Solubility

AT7519 is available as a free base or as a hydrochloride salt. The solubility of AT7519 and its
hydrochloride salt is crucial for preparing a homogenous and stable formulation for in vivo
studies.
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Compound Solvent Solubility
=9.55 mg/mL (with gentle
AT7519 DMSO _
warming)[5]
AT7519 hydrochloride DMSO ~25 mg/mL[6]
Ethanol ~5 mg/mL[6]
PBS (pH 7.2) ~0.5 mg/mL[6]
Water Insoluble[4]

Note: For in vivo applications, it is critical to ensure that the final concentration of organic

solvents like DMSO is minimized to avoid toxicity.

Mechanism of Action and Signaling Pathways

AT7519's primary mechanism of action involves the competitive inhibition of ATP binding to

multiple CDKs, leading to the disruption of cell cycle progression and transcription.[4] Key

signaling pathways affected include:

e Cell Cycle Regulation: Inhibition of CDK1, CDK2, CDK4, and CDKG6 disrupts the

phosphorylation of key substrates like the retinoblastoma protein (Rb), preventing cell cycle
progression from G1 to S phase and from G2 to M phase.[1]

Transcriptional Regulation: AT7519 potently inhibits CDK9, a component of the positive
transcription elongation factor b (P-TEFb).[7] This leads to reduced phosphorylation of the C-
terminal domain (CTD) of RNA polymerase I, resulting in the inhibition of transcription of
short-lived anti-apoptotic proteins like Mcl-1.[3][7]

Apoptosis Induction: The combination of cell cycle arrest and transcriptional inhibition of
survival signals ultimately leads to the induction of apoptosis, as evidenced by increased
caspase-3 activation.[3]

GSK-3[3 Activation: AT7519 has been shown to induce the dephosphorylation of Glycogen
Synthase Kinase-33 (GSK-3[3) at serine 9, leading to its activation.[3] Activated GSK-3[3 can
promote apoptosis.[3]
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Caption: AT7519 Signaling Pathway
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BENGHE

In Vivo Intraperitoneal Administration Data

Several preclinical studies have demonstrated the efficacy of AT7519 when administered
intraperitoneally in various mouse xenograft models.

Animal Tumor . Dosing Key Referenc
Dosage Vehicle L
Model Type Schedule Findings e
. _ Inhibited
Multiple Once dalily,
tumor
) Myeloma 0.9% 5
SCID Mice 15 mg/kg ) growth, [3]
(MM.1S Saline days/week
prolonged
xenograft) for 2 weeks )
survival
] ] Inhibited
Multiple Once dalily,
tumor
) Myeloma 0.9% 3
SCID Mice 15 mg/kg ) ] growth, [3]
(MM.1S Saline times/week
prolonged
xenograft) for 4 weeks ]
survival
Leukemia Not Optimal
0
Nude Mice  (HL60 15 mg/kg - Once daily  efficacy [71
Specified ]
xenograft) achieved
] Dose-
Neuroblast Daily, 5
dependent
NMRI oma 5,10, or 15 ) days on, 2 o
) Saline inhibition of  [8]
nu/nu Mice  (AMC711T  mg/kg days off for )
umor
xenograft) 3 weeks
growth
Improved
Th-MYCN survival,
_ Neuroblast , . —
Transgenic 15 mg/kg Saline Daily significant [8]
oma
Mice tumor
regression
Human
] ) Delayed
Ovarian Ovarian Not ]
10 mg/kg N Daily tumor [9]
Cancer Cancer Specified
growth
Xenograft
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Experimental Protocols
Formulation of AT7519 for Intraperitoneal Injection

This protocol describes the preparation of a 1.5 mg/mL AT7519 solution in 0.9% saline, suitable

for a 15 mg/kg dose in a 20 g mouse (0.2 mL injection volume).

Materials:

AT7519 powder

Sterile 0.9% saline solution

Sterile vials

Vortex mixer

Sonicator (optional)

Sterile filters (0.22 pm)

Sterile syringes and needles

Protocol:

Calculate the required amount of AT7519: For a 10 mL final volume of a 1.5 mg/mL solution,
weigh out 15 mg of AT7519 powder.

Dissolution: Aseptically add the AT7519 powder to a sterile vial. Add a small volume of 0.9%
saline (e.g., 2-3 mL) to the vial.

Solubilization: Vortex the mixture vigorously. If the compound does not fully dissolve, gentle
warming or brief sonication may be required. Note: Based on solubility data, achieving a high
concentration in saline alone may be challenging. Some studies may utilize a co-solvent like
DMSO at a very low, non-toxic final concentration. If using a co-solvent, first dissolve AT7519
in the co-solvent and then bring it to the final volume with saline while vortexing. For
example, a formulation with 2% DMSO could be prepared by dissolving AT7519 in DMSO
and then adding it to the saline.
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e Final Volume Adjustment: Once the AT7519 is completely dissolved, add sterile 0.9% saline
to reach the final desired volume (10 mL).

« Sterilization: Sterilize the final solution by passing it through a 0.22 um sterile filter into a new
sterile vial.

o Storage: Store the prepared formulation according to the manufacturer's recommendations,
typically at -20°C for long-term storage or 4°C for short-term use. Protect from light.

Intraperitoneal Injection Procedure in Mice

This protocol outlines the standard procedure for intraperitoneal injection in mice.

Materials:

Prepared and sterile AT7519 formulation

Mouse restrainer or appropriate manual restraint technique

Sterile syringes (e.g., 1 mL)

Sterile needles (e.g., 25-27 gauge)

70% ethanol

Animal scale

Protocol:

» Animal Preparation: Weigh the mouse to accurately calculate the injection volume. The
maximum recommended injection volume for a mouse is 10 mL/kg.[10]

» Restraint: Properly restrain the mouse. The two-person technique is often preferred for
safety and accuracy.[10] One person restrains the mouse, exposing the abdomen, while the
second person performs the injection. The animal should be tilted slightly head-down to
move the abdominal organs away from the injection site.
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Injection Site Identification: The preferred injection site is the lower right quadrant of the
abdomen to avoid the cecum and urinary bladder.[10][11]

Disinfection: Swab the injection site with 70% ethanol.

Injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly
to ensure no fluid (urine or blood) is drawn back, which would indicate improper needle
placement.

Administration: Inject the calculated volume of the AT7519 formulation slowly and steadily.
Needle Withdrawal: Withdraw the needle smoothly.

Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress,
such as bleeding at the injection site or abnormal behavior.
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Caption: Experimental Workflow for AT7519 IP Injection
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Safety Precautions

AT7519 is a potent cytotoxic agent. Appropriate personal protective equipment (PPE), including
gloves, lab coat, and safety glasses, should be worn when handling the compound and its
formulations. All procedures should be performed in a designated area, such as a chemical
fume hood or a biological safety cabinet. Dispose of all waste in accordance with institutional
guidelines for hazardous materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1683947#at7519-formulation-for-intraperitoneal-
injection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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